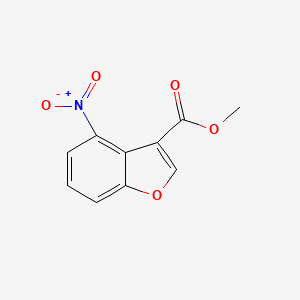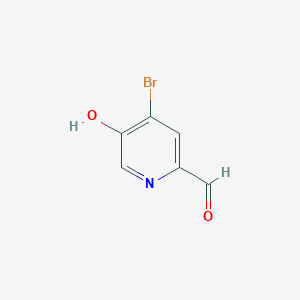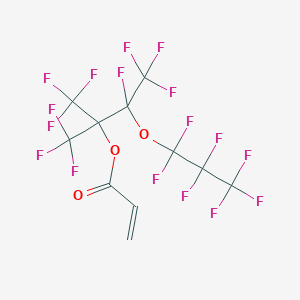
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate is a specialized fluorinated monomer known for its unique chemical properties. This compound is characterized by the presence of perfluorinated groups, which impart exceptional chemical stability and resistance to solvents, acids, and bases. It is commonly used in the synthesis of advanced materials, particularly in the field of polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate typically involves the following steps:
Heck-type Cross-Coupling: This method involves the reaction of a perfluorinated alkene with an acrylate derivative in the presence of a palladium catalyst.
Nucleophilic Displacement: In this approach, a perfluorinated alcohol is reacted with an acrylate ester in the presence of a strong base.
Wittig-Horner Reaction: This method involves the reaction of a perfluorinated phosphonate with an aldehyde or ketone to form the desired acrylate.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of perfluorinated precursors and acrylate derivatives.
Reaction Setup: Utilizing large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate group allows for addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical polymerization to form high-performance polymers with unique properties.
Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst to form silicon-containing derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, react with the acrylate group under mild conditions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Hydrosilanes: Used in hydrosilylation reactions with chloroplatinic acid as a catalyst.
Major Products Formed
Polymers: High-performance fluoropolymers with applications in coatings and membranes.
Silicon Derivatives: Fluorosilicone surfactants with unique surface-active properties.
科学的研究の応用
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes radical polymerization, forming long polymer chains with unique properties.
Surface Modification: The perfluorinated groups impart low surface energy, making it useful in coatings and surface treatments.
Chemical Stability: The strong carbon-fluorine bonds provide exceptional resistance to chemical degradation and environmental factors.
類似化合物との比較
Similar Compounds
Perfluorooctanoic Acid (PFOA): A widely used surfactant with similar chemical stability but different applications.
Perfluorooctyl Sulfonic Acid (PFOS): Known for its use in firefighting foams and stain-resistant coatings.
Tetrafluoroethylene (TFE):
Uniqueness
Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate stands out due to its unique combination of perfluorinated groups and acrylate functionality, making it highly versatile for various applications in polymer chemistry, surface coatings, and advanced materials .
特性
CAS番号 |
1622868-66-9 |
|---|---|
分子式 |
C11H3F17O3 |
分子量 |
506.11 g/mol |
IUPAC名 |
[1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C11H3F17O3/c1-2-3(29)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)31-11(27,28)5(12,13)9(21,22)23/h2H,1H2 |
InChIキー |
FIGBQVAJPJHIDX-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
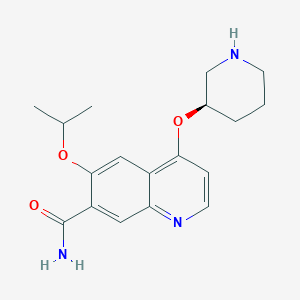
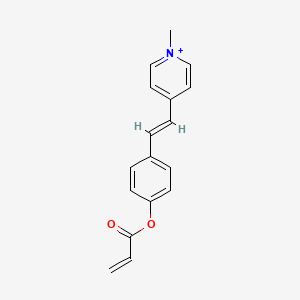
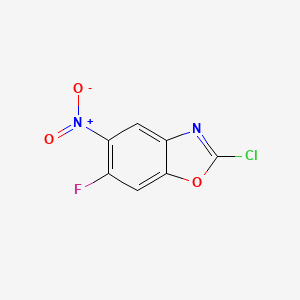
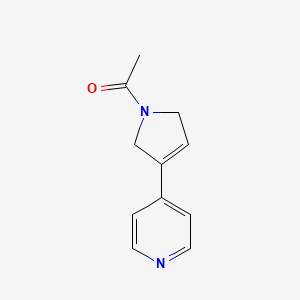
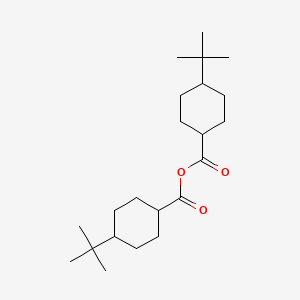
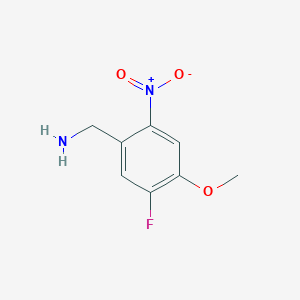

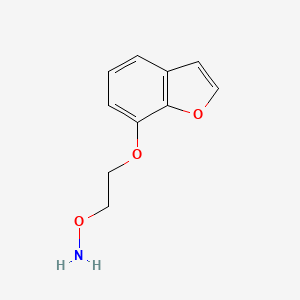
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
